Hydroxychloroquine-d4 Sulfate
Description
Significance of Stable Isotope-Labeled Compounds in Analytical and Research Applications
Stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are powerful tools for understanding chemical and biological processes. symeres.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to handle and eliminating the need for specialized disposal protocols. lucerna-chem.ch
The key principle behind their use lies in the mass difference between the isotope-labeled compound and its naturally occurring counterpart. This mass difference, while not significantly altering the chemical properties of the molecule, allows for its distinct detection and quantification using mass spectrometry (MS). symeres.comlucerna-chem.ch
The applications of stable isotope-labeled compounds are vast and include:
Metabolic Research: Tracing the metabolic pathways of drugs and endogenous compounds within an organism. lucerna-chem.ch
Quantitative Analysis: Serving as internal standards to ensure accurate measurement of compound concentrations. symeres.com
Mechanistic and Kinetic Studies: Elucidating reaction mechanisms and kinetics through the kinetic isotope effect. symeres.com
Proteomics and Metabolomics: Improving the specificity and accuracy of identifying and quantifying proteins and metabolites. symeres.comlucerna-chem.ch
Environmental Studies: Tracking the fate of pollutants and nutrients in ecosystems.
Role of Hydroxychloroquine-d4 Sulfate (B86663) as a Definitive Internal Standard in Quantitative Studies
Hydroxychloroquine-d4 Sulfate serves as an ideal internal standard for the quantification of hydroxychloroquine (B89500) in various biological matrices. caymanchem.combioscience.co.uklabchem.com.my An internal standard is a compound with a known concentration that is added to a sample prior to analysis. scioninstruments.com It is chosen to be chemically similar to the analyte of interest. scioninstruments.com
The primary function of an internal standard is to correct for variations that can occur during sample preparation and analysis. scioninstruments.comscioninstruments.com These variations can arise from:
Extraction Inefficiencies: Incomplete recovery of the analyte from the sample matrix.
Matrix Effects: Suppression or enhancement of the analyte's signal by other components in the sample. scioninstruments.comclearsynth.com
Instrumental Drift: Fluctuations in the sensitivity of the analytical instrument over time. scioninstruments.com
By adding this compound to a sample containing hydroxychloroquine, any loss or signal variation experienced by the analyte will be mirrored by the internal standard. scioninstruments.comtexilajournal.com In mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ratio of the analyte's signal to the internal standard's signal is measured. scioninstruments.com This ratio is then used to calculate the precise concentration of the analyte, effectively canceling out any analytical inconsistencies. scioninstruments.com The use of a deuterated internal standard like this compound is particularly advantageous because it co-elutes with the unlabeled analyte, experiencing the same matrix effects and ensuring the most accurate quantification. texilajournal.com
Several studies have highlighted the successful use of this compound as an internal standard in the development and validation of LC-MS/MS methods for the determination of hydroxychloroquine in human plasma, whole blood, and tissues. nih.govinnovareacademics.innih.govescholarship.org These methods are crucial for pharmacokinetic studies and therapeutic drug monitoring.
Overview of Disciplines Benefiting from this compound Analytical Integration
The precise quantification of hydroxychloroquine, facilitated by the use of this compound, is critical across several scientific and medical disciplines:
Pharmaceutical Analysis: In the development and quality control of drug formulations, accurate quantification of the active pharmaceutical ingredient (API) is essential. clearsynth.comsynzeal.com Methods using this compound ensure that pharmaceutical products meet regulatory standards for potency and purity. clearsynth.comsynzeal.comshimadzu.com
Pharmacokinetics: This field studies the absorption, distribution, metabolism, and excretion (ADME) of drugs. The use of this compound allows researchers to accurately track the concentration of hydroxychloroquine in the body over time, providing vital information for understanding its disposition. symeres.comnih.gov
Clinical Research: In clinical trials and therapeutic drug monitoring, precise measurement of drug levels in patients is crucial. For instance, in studies involving patients with systemic lupus erythematosus (SLE) or rheumatoid arthritis, monitoring hydroxychloroquine concentrations helps in understanding the drug's efficacy and patient adherence. nih.gov
Toxicology: In cases of overdose or suspected toxicity, the ability to accurately measure drug concentrations in biological samples is paramount for clinical management. innovareacademics.in
Environmental Science: The analysis of environmental samples for the presence of pharmaceutical compounds is a growing area of concern. Deuterated internal standards can be used to accurately quantify the levels of these compounds in various environmental matrices. clearsynth.comlcms.cz
Chemical Compound Information
| Compound Name |
| This compound |
| Hydroxychloroquine |
| Chloroquine (B1663885) |
| Desethylhydroxychloroquine |
| Bisdesethylchloroquine |
| Azithromycin |
| Cyclosporine A |
| Tacrolimus |
| Sirolimus |
| Everolimus |
| Mycophenolic acid |
Research Findings on this compound in Quantitative Analysis
| Study Focus | Analytical Method | Matrix | Key Finding | Reference |
| Pharmacokinetic study | LC-MS/MS | Mouse blood and tissues | Successful simultaneous quantitation of hydroxychloroquine and its metabolites. | nih.gov |
| Method development for clinical studies | LC-MS/MS | Human plasma | Developed and validated a method for the simultaneous quantitation of hydroxychloroquine, its metabolites, and azithromycin. | escholarship.org |
| Comparison of sample matrices | LC-HRMS | Human whole blood, serum, and plasma | Developed a robust method for determining hydroxychloroquine levels and compared the suitability of different blood-based matrices. | |
| Therapeutic drug monitoring | LC-MS/MS | Human whole blood | Used to determine blood concentrations of hydroxychloroquine in patients after drug discontinuation. | nih.gov |
| General quantitative analysis | LC-MS/MS | Human plasma | Employed as an internal standard for high-throughput analysis of hydroxychloroquine. | innovareacademics.in |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-ethylamino]ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/i4D2,10D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBIVZZPXRZKTI-LINVOLBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N(CC)CCO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675926 | |
| Record name | Sulfuric acid--2-[{4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}(ethyl)amino]ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216432-56-2 | |
| Record name | Sulfuric acid--2-[{4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}(ethyl)amino]ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Analytical Methodologies Employing Hydroxychloroquine D4 Sulfate
Development and Validation of High-Sensitivity Bioanalytical Techniques
The accurate measurement of hydroxychloroquine (B89500) concentrations in biological matrices such as blood, plasma, and tissues is essential for pharmacokinetic research. nih.govnih.gov To achieve the required sensitivity and selectivity, sophisticated bioanalytical methods are developed, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the predominant technique. researchgate.net In these methods, Hydroxychloroquine-d4 Sulfate (B86663) serves as the ideal internal standard (IS) because it exhibits nearly identical chromatographic behavior and ionization efficiency to the unlabeled hydroxychloroquine, ensuring reliable quantification across a range of concentrations. caymanchem.comnih.gov The validation of these methods ensures they meet regulatory guidelines for precision and accuracy. nih.gov
LC-MS/MS methods are widely employed for the simultaneous quantification of hydroxychloroquine and its metabolites. nih.govsemanticscholar.org The use of Hydroxychloroquine-d4 as an internal standard is a common practice in these protocols. researchgate.netinnovareacademics.in These methods are valued for their high throughput and sensitivity, with some protocols achieving run times as short as three to four minutes per sample. nih.govsemanticscholar.orginnovareacademics.in
Effective chromatographic separation is critical for resolving hydroxychloroquine from its metabolites and endogenous matrix components, preventing ion suppression and ensuring accurate quantification. Researchers have optimized various parameters, including the stationary phase (column), mobile phase composition, and flow rate, to achieve sharp peaks and rapid analysis times. nih.govnih.gov Reversed-phase columns, such as C8 and C18, are commonly used. nih.govnih.govsemanticscholar.org Gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (typically methanol (B129727) or acetonitrile) is standard practice. nih.govnih.govsemanticscholar.org
| Parameter | Study 1 nih.gov | Study 2 nih.govsemanticscholar.org | Study 3 plos.orgescholarship.org |
|---|---|---|---|
| Column | Thermo Aquasil C18 (50 x 4.6 mm, 3µ) | ZORBAX SB-C8 (150 x 2.1 mm, 3.5 µm) | PFP Column (50 x 2.0 mm, 3 µm) |
| Mobile Phase A | 0.2% Formic acid in water | 0.2% Formic acid + 10 mmol/L ammonium acetate (B1210297) in water | Not specified |
| Mobile Phase B | 0.1% Formic acid in Methanol | Methanol | Not specified |
| Flow Rate | 0.5 mL/min | 0.25 mL/min | Not specified |
| Column Temperature | 40 °C | 40 °C | Not specified |
| Elution Type | Gradient | Gradient | Not specified |
| HCQ Retention Time | 4.7 min | Not specified | 0.92 min |
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. nih.govnih.gov The mass spectrometer is set to detect a specific precursor ion (the protonated molecule, [M+H]+) and a corresponding product ion that results from its fragmentation. This specific transition is unique to the target analyte. For Hydroxychloroquine-d4, the precursor ion has a mass-to-charge ratio (m/z) that is higher than that of unlabeled Hydroxychloroquine due to the deuterium (B1214612) atoms. nih.gov Data acquisition is performed using electrospray ionization (ESI) in the positive ion mode. plos.orgnih.gov In some cases, to avoid analytical interference or "crosstalk" from the abundant analyte to the internal standard, researchers select less abundant ion pairs for the deuterated standards. plos.org
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
|---|---|---|---|
| Hydroxychloroquine (HCQ) | 336.4 | 247.3 | nih.gov |
| Hydroxychloroquine-d4 (HCQ-d4) | 340.4 | 251.4 | nih.gov |
| Hydroxychloroquine (HCQ) | 336.1 | 247.1 | plos.org |
| Hydroxychloroquine-d4 (HCQ-d4) | 342.1 | 253.1 | plos.org |
| Hydroxychloroquine (HCQ) | 336.0 | 247.0 | nih.gov |
| Hydroxychloroquine-d4 (HCQ-d4) | 340.0 | 251.0 | nih.gov |
Extracting the analyte from complex biological matrices like blood or tissue homogenates is a critical step to remove interfering substances, such as proteins and lipids, that can compromise the analysis. nih.govnih.gov The choice of sample preparation technique depends on the required cleanliness of the extract and the analytical throughput needed. escholarship.org
Protein precipitation (PPT) is a straightforward and rapid method for sample preparation. nih.govnih.gov It involves adding an organic solvent, typically acetonitrile (B52724) or methanol, to the biological sample. nih.govnih.govsemanticscholar.org This denatures and precipitates the majority of the proteins. After vortexing and centrifugation, a clear supernatant containing the analyte and the internal standard is collected and injected into the LC-MS/MS system. nih.govnih.gov For instance, one method involves adding ice-cold acetonitrile to a diluted blood sample, followed by vigorous vortexing and centrifugation at high speed. nih.gov Another protocol uses acetonitrile containing the internal standard, which is added directly to a blood sample before vortexing and centrifugation. nih.gov
Solid-Phase Extraction (SPE) is a more advanced and selective sample preparation technique that often yields a cleaner sample extract compared to protein precipitation. plos.orgescholarship.org This method involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. plos.org One validated method for human plasma utilizes a Hydrophilic-Lipophilic Balance (HLB) SPE micro-elution plate. plos.org The process involves preconditioning the wells with methanol and water, loading the plasma sample, washing the wells to remove interferences, and finally eluting the analytes with methanol containing formic acid. plos.org
Protein Precipitation and Supernatant Analysis
Rigorous Method Validation for Research Applications
For analytical methods to be considered reliable for research, they must undergo a stringent validation process. This ensures the data generated is accurate and reproducible. Key validation parameters include linearity, limits of quantification and detection, and precision and accuracy.
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of a standard solution. The dynamic range is the concentration range over which the method is linear.
Several studies have established the linearity of analytical methods for hydroxychloroquine using hydroxychloroquine-d4 sulfate as an internal standard. These methods demonstrate excellent correlation coefficients (r²) across a wide range of concentrations, indicating a strong linear relationship. semanticscholar.orgnus.edu.sgnih.govfda.gov
Table 1: Examples of Linearity and Dynamic Range in Hydroxychloroquine Quantification
| Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Human Blood | 5-2000 | ≥0.9999 | nus.edu.sg |
| LC-MS/MS | Human Plasma | 2-1000 | >0.99 | plos.orgnih.gov |
| UHPLC-MS/MS | Rat Blood | 2.0–5000.0 | >0.98 | semanticscholar.orgnih.gov |
| LC-MS/MS | Mouse Blood & Tissues | 1-2000 | ≥0.998 | nih.gov |
| LC-HRMS | Human Whole Blood | 8.3-6075 | Not specified | |
| UHPLC-MS/MS | Pharmaceutical Tablets | 100-10000 | >0.99 | fda.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govduke.edu These are critical parameters for determining the sensitivity of an analytical method.
In the quantification of hydroxychloroquine using its deuterated internal standard, various studies have reported a range of LLOQ and LOD values, reflecting the high sensitivity of the developed methods.
Table 2: LLOQ and LOD Values from Various Studies
| Analytical Method | Matrix | LLOQ (ng/mL) | LOD (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | 2 | Not specified | plos.orgnih.gov |
| LC-MS/MS | Human Whole Blood | 2.0 | 0.1 | nih.gov |
| HPLC-MS-MS | Rat Serum | 0.1 | 0.025 | nih.gov |
| HPLC-Fluorescence | Human Serum | 50 | Not specified | researchgate.net |
| LC-HRMS | Human Whole Blood | 8.3 | Not specified |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Accuracy is the closeness of the mean of a set of results to the true value, often expressed as a percentage of the nominal concentration. plos.org Both are assessed through inter-day (between different days) and intra-day (within the same day) validation runs.
Analytical methods employing this compound consistently demonstrate high precision and accuracy, with %CV and deviation values typically falling well within the accepted limits set by regulatory guidelines.
Table 3: Summary of Inter-day and Intra-day Precision and Accuracy Data
| Analyte | Matrix | Concentration Level | Inter-day Precision (%CV) | Inter-day Accuracy (% Deviation) | Intra-day Precision (%CV) | Intra-day Accuracy (% Deviation) | Reference |
| Hydroxychloroquine | Human Plasma | Low, Medium, High | 7.3%, 5.3%, 6.2% | 0.0%, -0.4%, -1.3% | 3.6-8.9%, 3.1-6.6%, 3.5-6.7% | Not Specified | plos.org |
| Desethylhydroxychloroquine | Human Plasma | Low, Medium, High | 7.5%, 6.3%, 5.1% | -6.3%, -0.4%, -2.1% | 4.7-6.9%, 3.8-8.5%, 3.9-6.7% | Not Specified | plos.org |
| Hydroxychloroquine | Human Blood | Not Specified | ≤7.86% | 93.8% to 107.6% | ≤7.86% | 93.8% to 107.6% | nus.edu.sg |
| Hydroxychloroquine | Rat Blood | Low, High | <15% | ±15% | <15% | ±15% | semanticscholar.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Determination of Limits of Quantification (LLOQ) and Detection (LOD)
Quantitative Applications of this compound in Biological Systems
The validated analytical methods using this compound as an internal standard have been widely applied to precisely quantify hydroxychloroquine and its metabolites in various biological matrices from both humans and animals. This is crucial for understanding the drug's pharmacokinetic profile.
Precise Quantification of Hydroxychloroquine and its Active Metabolites (e.g., Desethylhydroxychloroquine) in Human Blood and Plasma
This compound is essential for the accurate measurement of hydroxychloroquine and its primary active metabolites, such as desethylhydroxychloroquine (DHCQ), in human blood, plasma, and serum. plos.orgnih.govresearchgate.netphenomenex.com LC-MS/MS methods using this internal standard are capable of simultaneously quantifying the parent drug and its metabolites, which is vital for therapeutic drug monitoring and pharmacokinetic studies. plos.orginnovareacademics.innih.gov
Studies have shown that whole blood is a superior matrix for monitoring hydroxychloroquine levels due to higher reproducibility compared to serum or plasma. researchgate.net The concentration of hydroxychloroquine in whole blood is significantly higher than in plasma, highlighting the importance of matrix selection. nih.govresearchgate.net These methods require only a small volume of plasma (as low as 20 μL) and have rapid run times, making them suitable for clinical studies with high throughput needs. nus.edu.sgnih.govescholarship.org
Quantification in Animal Models (e.g., Mouse and Rat Blood/Tissues)
Pharmacokinetic studies in animal models are a prerequisite for human clinical trials. This compound has been successfully used as an internal standard to quantify hydroxychloroquine and its metabolites in blood and various tissues of mice and rats. semanticscholar.orgnih.govscielo.br
A sensitive LC-MS/MS method was developed and validated for the simultaneous quantification of hydroxychloroquine and its metabolites in mouse blood and tissues, which was then applied to a preclinical pharmacokinetic study. nih.gov Similarly, a UHPLC-MS/MS method was established to determine the levels of hydroxychloroquine and its three metabolites in rat blood, revealing important pharmacokinetic parameters such as a half-life of 21.14 ± 10.31 hours in rats. semanticscholar.orgnih.gov These studies are fundamental in determining the metabolic patterns and pharmacokinetic profiles of hydroxychloroquine in different species. semanticscholar.orgscielo.br
Utility in Post-Discontinuation Concentration Monitoring
The long elimination half-life of hydroxychloroquine necessitates the monitoring of its concentration in the body even after the cessation of treatment. This compound plays a critical role as an internal standard in sophisticated analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and reliability of these measurements. The use of a deuterated internal standard like this compound is essential for correcting variations in sample processing and instrument response, thereby enabling precise quantification of residual drug levels.
Research has demonstrated the persistence of hydroxychloroquine in the bloodstream long after discontinuation. In one study, the impact of recent medication discontinuation on hydroxychloroquine blood levels was investigated. The findings revealed that for patients who were fully adherent to a 400 mg daily dosage, the average blood concentration of hydroxychloroquine remained above 100 ng/mL for approximately 6.2 days and above 200 ng/mL for 4.3 days after the last dose. nih.gov For those on lower daily dosages of 300 mg and 200 mg, the time for concentrations to drop below the 100 ng/mL threshold was approximately 5.5 and 4.2 days, respectively. nih.gov The time to fall below 200 ng/mL for the 300 mg and 200 mg dosages was around 3.7 and 2.5 days, respectively. nih.gov
These findings underscore the importance of accurate monitoring in the post-discontinuation phase to inform clinical decisions, such as the timing of commencing alternative therapies that may have drug-drug interactions with residual hydroxychloroquine. The precise data obtained through methods employing this compound as an internal standard are invaluable in this context.
Table 1: Post-Discontinuation Hydroxychloroquine Blood Levels
| Daily Dosage (mg) | Time to Fall Below 200 ng/mL (days) | Time to Fall Below 100 ng/mL (days) |
| 400 | 4.3 | 6.2 |
| 300 | 3.7 | 5.5 |
| 200 | 2.5 | 4.2 |
The analytical methods validated for such monitoring demonstrate high sensitivity and reproducibility. For instance, an LC-MS/MS method using Hydroxychloroquine-d4 as an internal standard for the quantification of hydroxychloroquine in whole blood was validated with a lower limit of quantification (LLOQ) of 2.0 ng/mL. nih.gov The method showed linearity over a concentration range of 2–500 ng/mL. nih.gov Such validated methods are crucial for reliably tracking the terminal elimination phase of the drug.
In another pharmacokinetic study, a population pharmacokinetic model was developed to describe the distribution and elimination of hydroxychloroquine. nih.gov This model, which relied on accurate concentration measurements obtained using a deuterated internal standard, identified body weight as a significant covariate influencing drug clearance. nih.gov This level of detail in understanding the drug's behavior, even after it is stopped, is only possible through the use of robust analytical techniques.
Pharmacokinetic and Pharmacodynamic Characterization Studies Aided by Hydroxychloroquine D4 Sulfate
Comprehensive Pharmacokinetics of Hydroxychloroquine (B89500) and its Analogues
The study of drug movement through the body, known as pharmacokinetics, is fundamental to understanding a compound's efficacy and behavior. For hydroxychloroquine (HCQ), a drug with complex pharmacokinetic properties, the use of a stable isotope-labeled internal standard like Hydroxychloroquine-d4 Sulfate (B86663) is crucial for accurate quantification in biological samples. veeprho.com This deuterated analog allows for precise measurement in techniques like mass spectrometry and liquid chromatography, which are essential for detailed pharmacokinetic research. veeprho.com
Investigation of Absorption and Distribution Characteristics
Hydroxychloroquine is readily absorbed after oral administration, with a bioavailability of approximately 74%. drugbank.comnih.gov Peak concentrations in the blood are typically observed within 3 to 5 hours. nih.gov The drug exhibits linear pharmacokinetics, meaning that changes in dose result in proportional changes in plasma concentrations. drugbank.com
Hydroxychloroquine is administered as a racemic mixture, meaning it consists of equal parts of two mirror-image isomers, the (R) and (S) enantiomers. dovepress.comiosrphr.org Studies have consistently shown that the pharmacokinetics of HCQ are stereoselective. dovepress.comiosrphr.orgnih.gov
Concentrations of the (R)-enantiomer of hydroxychloroquine are consistently higher in the blood and plasma than the (S)-enantiomer. dovepress.comiosrphr.orgnih.gov This suggests that stereoselective processes influence the drug's disposition. iosrphr.orgsdpomf.com The (R)-enantiomer appears to be preferentially taken up by blood cells, leaving the (S)-enantiomer more available for metabolism. iosrphr.org
Protein binding of HCQ is also stereoselective. The S-enantiomer is more extensively bound to plasma proteins (64%) compared to the R-enantiomer (37%). drugbank.comdovepress.com Both enantiomers primarily bind to albumin and alpha-1-acid glycoprotein. drugbank.comnih.gov
The differing pharmacokinetic profiles of the enantiomers are significant, as they may have different pharmacological activities and toxicities. biorxiv.orgbiorxiv.org
Table 1: Stereoselective Protein Binding of Hydroxychloroquine Enantiomers
| Enantiomer | Plasma Protein Binding (%) | Primary Binding Proteins |
|---|---|---|
| (S)-Hydroxychloroquine | 64 | Albumin, Alpha-1-acid glycoprotein |
| (R)-Hydroxychloroquine | 37 | Albumin, Alpha-1-acid glycoprotein |
A defining characteristic of hydroxychloroquine is its extensive distribution into tissues, leading to a very large apparent volume of distribution. drugbank.comnih.govsdpomf.com This sequestration is a primary reason for the drug's long half-life of approximately 40 to 50 days. drugbank.comsdpomf.com
Studies in both animals and humans have shown high concentrations of HCQ in tissues such as the liver, spleen, kidney, and lungs. nih.govbiorxiv.orgnih.gov The drug's affinity for melanin-containing cells, like those in the skin and retina, is also a notable aspect of its distribution. sdpomf.comdermnetnz.org
The volume of distribution has been reported to be approximately 5,522 L from blood and 44,257 L from plasma, highlighting the extensive tissue uptake. drugbank.comnih.govnih.gov This extensive tissue distribution, rather than a slow clearance rate, is the main factor behind the drug's persistence in the body. nih.gov
Table 2: Tissue Distribution of Hydroxychloroquine
| Tissue | Relative Concentration |
|---|---|
| Liver | High |
| Spleen | High |
| Kidney | High |
| Lungs | High |
| Intestinal Smooth Muscle | High |
| Brain | Low |
| Adipose Tissue | Low |
Stereoselective Pharmacokinetics of Enantiomers
Elucidation of Metabolic Pathways and Formation of Metabolites
Hydroxychloroquine is metabolized in the liver by cytochrome P450 (CYP) enzymes. wikipedia.orgresearchgate.net The primary metabolic route is N-dealkylation, which leads to the formation of several metabolites. drugbank.comresearchgate.net
Phase I metabolism of hydroxychloroquine involves enzymes such as CYP2D6, CYP3A4, CYP2C8, and CYP3A5. wikipedia.orgmdpi.com This process results in the formation of active metabolites, including desethylhydroxychloroquine and desethylchloroquine (B194037), and an inactive metabolite, bidesethylchloroquine. drugbank.comdermnetnz.orgresearchgate.netasm.org Desethylhydroxychloroquine is considered the major metabolite. drugbank.com
Computational studies have also examined other potential metabolites like bisdesethylchloroquine. While Phase I reactions are well-documented, information on Phase II conjugation reactions, such as glucuronidation and sulfation, is less detailed in the available literature.
Table 3: Major Metabolites of Hydroxychloroquine
| Metabolite | Activity | Formation Pathway |
|---|---|---|
| Desethylhydroxychloroquine | Active | N-dealkylation (Phase I) |
| Desethylchloroquine | Active | N-dealkylation (Phase I) |
| Bidesethylchloroquine | Inactive | N-dealkylation (Phase I) |
The use of deuterium-labeled compounds, such as Hydroxychloroquine-d4 Sulfate, is a key strategy in modern drug development to improve metabolic stability. assumption.edujuniperpublishers.cominformaticsjournals.co.in The substitution of hydrogen with deuterium (B1214612), a heavier isotope, creates a stronger chemical bond (C-D vs. C-H). juniperpublishers.cominformaticsjournals.co.in This is known as the kinetic isotope effect. assumption.edu
This stronger bond can significantly slow down the rate of metabolic breakdown, particularly for reactions involving CYP enzymes. assumption.eduwikipedia.orgtandfonline.com By strategically placing deuterium atoms at sites of metabolic attack, the drug's half-life can be extended, potentially allowing for lower or less frequent dosing. assumption.eduinformaticsjournals.co.in
Deuteration can also influence metabolic pathways, sometimes redirecting metabolism away from the formation of toxic metabolites, a phenomenon known as "metabolic shunting". juniperpublishers.comnih.gov While the specific impact of deuterium labeling on the metabolic profile of this compound requires dedicated study, the general principles of deuteration suggest it would likely lead to a slower rate of formation of its primary metabolites. juniperpublishers.comsymeres.comacs.orgmdpi.com This enhanced metabolic stability is a primary reason for the development of deuterated drugs. assumption.edujuniperpublishers.comnih.gov
Identification of Phase I and Phase II Metabolites
Determination of Elimination Kinetics and Terminal Half-Life
Understanding the rate at which a drug is removed from the body is fundamental to establishing effective treatment protocols. Studies utilizing this compound as an internal standard have provided detailed insights into the elimination kinetics of HCQ.
Following oral administration, HCQ is metabolized in the liver by cytochrome P450 enzymes into three main metabolites: desethylhydroxychloroquine (DHCQ), desethylchloroquine (DCQ), and bidesethylhydroxychloroquine (BDCQ). fda.govcaymanchem.com The parent drug and its metabolites are characterized by a notably long terminal half-life, which can be attributed to their extensive uptake into tissues. fda.gov
The terminal half-life of HCQ has been reported to range from 40 to 50 days. fda.gov One study observed a half-life of approximately 40 days and a large volume of distribution after a single intravenous infusion. drugbank.com Another study reported a plasma half-life of 123.5 days following a single 200 mg oral dose. fda.govdrugbank.com The long elimination half-life, estimated to be between 32 and 50 days, reflects the drug's high volume of distribution. wikipedia.org These pharmacokinetic properties are crucial for understanding the drug's accumulation and steady-state concentrations in the body.
Table 1: Elimination Half-Life of Hydroxychloroquine
| Parameter | Value | Reference |
|---|---|---|
| Terminal Half-Life (Oral) | 40-50 days | fda.gov |
| Plasma Half-Life (Single 200mg dose) | 123.5 days | fda.govdrugbank.com |
| Elimination Half-Life | 32-50 days | wikipedia.org |
| Terminal Elimination Half-Life (Chloroquine) | 30-60 days | tandfonline.com |
Application of Population Pharmacokinetic (PopPK) Modeling for Variability Assessment
Population pharmacokinetic (PopPK) modeling is a powerful statistical tool used to quantify and understand the variability in drug concentrations among different individuals. exlibrisgroup.com By analyzing data from a patient population, PopPK models can identify factors, known as covariates, that influence a drug's absorption, distribution, metabolism, and excretion. exlibrisgroup.comfda.gov this compound has been instrumental in generating the precise concentration data required for robust PopPK analyses of HCQ. nih.gov
Several PopPK models for HCQ have been developed using whole blood or plasma concentrations from patients with various conditions. nih.govnih.gov These models have consistently highlighted significant inter-individual variability in HCQ pharmacokinetics. acrabstracts.org For instance, a PopPK study in healthcare workers receiving HCQ for prophylaxis identified body weight as a significant covariate influencing drug clearance. nih.gov Another study in COVID-19 patients utilized a one-compartment model with first-order absorption and elimination to describe HCQ plasma concentrations. nih.govresearchgate.net
The insights gained from PopPK models are invaluable for optimizing dosing strategies and personalizing treatment. By understanding the sources of variability, clinicians can better predict how a patient will respond to a given dose and adjust it accordingly to achieve therapeutic targets while minimizing potential risks.
Pharmacodynamic Correlations and Therapeutic Efficacy Research
The ultimate goal of pharmacokinetic studies is to inform pharmacodynamic research, which investigates the relationship between drug concentrations and their therapeutic effects. The use of this compound in bioanalytical methods provides the high-quality data needed to establish these critical correlations.
Establishing Relationships Between Concentrations and Cellular/Physiological Responses
Research has focused on linking HCQ concentrations to specific cellular and physiological effects. In vitro studies have demonstrated that HCQ can inhibit Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which are involved in the inflammatory response. medchemexpress.comnih.govembopress.org These studies have shown that HCQ can dose-dependently inhibit the production of inflammatory cytokines like IL-6 and IFNα at concentrations greater than 100 ng/mL. nih.gov
Furthermore, HCQ has been shown to affect various cellular processes, including:
Inhibition of antigen presentation: By increasing the pH of intracellular vesicles, HCQ can interfere with the processing and presentation of antigens to immune cells. drugbank.comembopress.org
Modulation of T and B cell activity: HCQ can impact the activation and proliferation of T and B lymphocytes, key players in the immune response. nih.govmp.pl
Autophagy inhibition: The drug can block the fusion of autophagosomes with lysosomes, a critical step in the cellular degradation process of autophagy. embopress.org
Studies in animal models have also explored the concentration-dependent effects of HCQ on physiological parameters. For example, research in diabetic rats suggested an insulin-sparing effect of HCQ that was dependent on its concentration. cdnsciencepub.com
Analytical Support for Therapeutic Drug Monitoring (TDM) in Research Settings
Therapeutic drug monitoring (TDM) involves measuring drug concentrations in biological fluids to optimize treatment efficacy and minimize toxicity. acrabstracts.orgtandfonline.com In research settings, TDM is a valuable tool for investigating the relationship between drug exposure and clinical outcomes. The development of sensitive and specific analytical methods, often employing this compound as an internal standard, is fundamental to TDM. innovareacademics.innih.govnih.gov
LC-MS/MS methods have been developed and validated for the quantification of HCQ and its metabolites in various biological matrices, including whole blood, plasma, and oral fluid. innovareacademics.innih.govnih.gov These methods offer high throughput and accuracy, making them suitable for routine clinical monitoring in research studies. innovareacademics.intandfonline.com For instance, a study analyzing over 10,000 patient samples using LC-MS/MS demonstrated the utility of TDM in identifying adherence issues and guiding dose adjustments to achieve therapeutic targets in patients with systemic lupus erythematosus. acrabstracts.org Research has suggested that whole blood is the preferred specimen for TDM of HCQ due to higher and more stable concentrations compared to serum or plasma, which better correlate with efficacy. acrabstracts.org
By providing reliable measurements of HCQ concentrations, these analytical methods, supported by the use of this compound, enable researchers to explore exposure-response relationships and refine therapeutic strategies for various diseases.
Mechanistic and Cellular Studies Leveraging Hydroxychloroquine D4 Sulfate for Precision Analysis
Dissection of Immunomodulatory Mechanisms of Action
Hydroxychloroquine (B89500) exhibits a range of immunomodulatory effects by influencing both the innate and adaptive immune systems. mp.pl These actions are central to its therapeutic use in autoimmune diseases. The deuterated form, Hydroxychloroquine-d4 sulfate (B86663), is instrumental in studies aimed at elucidating these complex pathways with greater accuracy.
Investigation of Lysosomal pH Alteration and Enzymatic Inhibition
A primary mechanism of action for hydroxychloroquine is its accumulation in lysosomes, which are acidic organelles within cells. patsnap.com As a weak base, it elevates the pH of these compartments. wikipedia.orgresearchgate.net This alteration in pH leads to the inhibition of lysosomal enzymes that are crucial for breaking down proteins and other macromolecules. patsnap.comaacrjournals.org The dysfunction of these enzymes disrupts various cellular processes, including autophagy and the degradation of cellular components. aacrjournals.orgnews-medical.net
| Cellular Target | Mechanism of Action | Consequence |
| Lysosomes | Accumulation and increase of intra-lysosomal pH. patsnap.comresearchgate.net | Inhibition of acid hydrolases and overall lysosomal dysfunction. aacrjournals.org |
| Lysosomal Enzymes | Direct inhibition due to pH alteration. patsnap.com | Impaired protein degradation and cellular autophagy. news-medical.net |
Impact on Antigen Processing and Presentation by Immune Cells
The change in lysosomal pH directly affects the function of antigen-presenting cells (APCs). patsnap.com By impairing the function of lysosomal proteases, hydroxychloroquine interferes with the processing of antigens. nih.govnih.gov This disruption hinders the loading of peptide fragments onto Major Histocompatibility Complex (MHC) class II molecules, a critical step for presenting antigens to CD4+ T cells. nih.govresearchgate.net Consequently, the activation of T-cells and the subsequent adaptive immune response are suppressed. chemicalbook.comnih.gov
| Immune Cell Type | Effect of Hydroxychloroquine | Molecular Outcome |
| Antigen-Presenting Cells (e.g., Macrophages, Dendritic Cells) | Interference with antigen processing. patsnap.comnih.gov | Reduced presentation of antigens via MHC class II molecules. nih.gov |
| T-helper (CD4+) Cells | Decreased activation by APCs. chemicalbook.com | Suppression of the adaptive immune response. nih.gov |
Modulation of Toll-like Receptor (TLR7/9) Signaling Pathways
Hydroxychloroquine is a known inhibitor of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9. medchemexpress.comchemsrc.com These receptors are involved in the innate immune response by recognizing nucleic acids from pathogens or damaged host cells. patsnap.com By accumulating in endosomes and raising the pH, hydroxychloroquine prevents the activation of these TLRs. nih.gov This inhibition of TLR7 and TLR9 signaling pathways dampens the downstream production of inflammatory mediators, such as type I interferons. patsnap.comnih.gov
| Receptor | Ligand Type | Effect of Hydroxychloroquine |
| Toll-like Receptor 7 (TLR7) | Single-stranded RNA | Inhibition of signaling. medchemexpress.comchemsrc.com |
| Toll-like Receptor 9 (TLR9) | Unmethylated CpG DNA | Inhibition of signaling. medchemexpress.comchemsrc.com |
Regulation of Pro-inflammatory Cytokine Production (e.g., IL-22, IL-17A, IL-6)
A significant consequence of hydroxychloroquine's immunomodulatory activity is the reduced production of pro-inflammatory cytokines. researchgate.net By inhibiting pathways like TLR signaling, it leads to decreased secretion of cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 (IL-1). embopress.org Research has specifically shown that hydroxychloroquine inhibits the production of IL-22, IL-17A, and IL-6 in peripheral blood mononuclear cells. caymanchem.com This reduction in inflammatory cytokines contributes to its therapeutic effects in autoimmune conditions. patsnap.com
| Cytokine | Cellular Source (Example) | Effect of Hydroxychloroquine |
| IL-22 | Peripheral Blood Mononuclear Cells | Inhibition of production. caymanchem.com |
| IL-17A | Peripheral Blood Mononuclear Cells | Inhibition of production. caymanchem.com |
| IL-6 | Peripheral Blood Mononuclear Cells, Macrophages | Inhibition of production. caymanchem.comembopress.org |
| TNF-α | Macrophages, T-cells | Inhibition of production. nih.govembopress.org |
Exploration of Antiviral Mechanisms of Action
In addition to its immunomodulatory properties, hydroxychloroquine exhibits antiviral activity against a range of viruses, an effect that is also linked to its ability to alter intracellular pH. patsnap.com
Interference with Viral Entry and Replication Cycles through Endosomal pH Alteration
Many viruses rely on a low pH environment within endosomes to facilitate their entry into host cells and to uncoat their genetic material. pulmonarychronicles.com By increasing the pH of endosomes and lysosomes, hydroxychloroquine can inhibit these crucial early steps of the viral life cycle. patsnap.commdpi.com This mechanism is believed to interfere with the fusion of the viral envelope with the endosomal membrane, thereby preventing the release of the viral genome into the cytoplasm and halting the replication cycle. This has been proposed as a mechanism against various viruses, including coronaviruses. patsnap.comnih.gov
| Viral Process | Cellular Location | Mechanism of Inhibition by Hydroxychloroquine |
| Viral Entry | Endosomes/Lysosomes | Increased pH prevents viral-endosomal membrane fusion. patsnap.com |
| Viral Uncoating | Endosomes/Lysosomes | Increased pH inhibits the release of viral nucleic acid. pulmonarychronicles.com |
| Viral Replication | Cytoplasm | Blocked due to failure of entry and uncoating. patsnap.com |
Inhibition of Viral Protein Glycosylation
Hydroxychloroquine is understood to interfere with the replication cycle of certain viruses by inhibiting the post-translational modification of viral proteins, a critical step for viral maturation and infectivity. patsnap.compulmonarychronicles.com This action is largely attributed to its nature as a weak base, which allows it to accumulate in acidic intracellular organelles like the trans-Golgi network and endoplasmic reticulum. pulmonarychronicles.com By increasing the pH of these compartments, hydroxychloroquine can inhibit the activity of pH-dependent enzymes, such as glycosyltransferases, that are essential for the proper glycosylation of viral envelope glycoproteins. bmj.com
This interference can have several consequences:
Altered Receptor Binding: For coronaviruses like SARS-CoV, hydroxychloroquine has been shown to disrupt the terminal glycosylation of the cellular receptor, angiotensin-converting enzyme 2 (ACE2). bmj.comoup.com This modification can reduce the binding efficiency between the viral Spike (S) protein and the ACE2 receptor, thereby impeding viral entry into the host cell. oup.compaho.org
Broad Antiviral Potential: This mechanism is not exclusive to coronaviruses. An inhibitory effect on glycosylation has also been observed in studies with other enveloped viruses, including HIV-1, where it affects the post-translational modification of the gp120 glycoprotein. pulmonarychronicles.commdpi.com
In Vitro Efficacy Against Specific Viruses (e.g., SARS-CoV-2)
Numerous in vitro studies have been conducted to quantify the antiviral activity of hydroxychloroquine, particularly against SARS-CoV-2, the virus responsible for COVID-19. These studies, often performed in cell lines like Vero E6, have demonstrated that hydroxychloroquine can efficiently inhibit viral infection. medchemexpress.comcrmv-pr.org.br In these controlled laboratory settings, hydroxychloroquine was found to be more potent than its parent compound, chloroquine (B1663885). nih.gov
However, the in vitro efficacy of hydroxychloroquine against SARS-CoV-2 has been shown to be highly dependent on the experimental model. While initial studies in standard cell lines showed promise, subsequent research using more complex preclinical models, such as human lung organ chips and differentiated primary human respiratory cells, did not show significant inhibition of SARS-CoV-2 infection. harvard.edu Furthermore, the antiviral activity was found to be significantly reduced in cells expressing the protease TMPRSS2, which provides an alternative, endosome-independent pathway for viral entry that is not effectively blocked by hydroxychloroquine. plos.org
Below is a table summarizing key findings from various in vitro studies.
| Virus | Cell Line / Model | Key Finding | Reported Efficacy (EC₅₀) | Source |
|---|---|---|---|---|
| SARS-CoV-2 | Vero E6 cells | HCQ was more potent than Chloroquine. | 0.72 µM | paho.orgnih.gov |
| SARS-CoV-2 | Vero E6 cells | Reduced viral titers in culture supernatant. | Not specified | caymanchem.com |
| SARS-CoV-2 | Vero E6 cells | Showed moderate in vitro activity. | Not specified | mdpi.com |
| SARS-CoV-2 | Vero cells | The R-enantiomer of HCQ showed higher antiviral activity than the S-enantiomer or the racemic mixture. | 3.05 µM (for R-HCQ) | nih.gov |
| SARS-CoV-2 Pseudovirus | Human Lung Chips | CQ and HCQ did not significantly inhibit viral replication. | Ineffective | harvard.edu |
| SARS-CoV-2 | Human Respiratory Tissue (MucilAir™) | HCQ did not significantly inhibit viral infection. | Ineffective | harvard.edu |
| SARS-CoV-2 Pseudovirus | Cells with high TMPRSS2 expression | Efficacy was attenuated; IC₅₀ increased by up to 60-fold compared to cells without TMPRSS2. | Attenuated | plos.org |
Analysis of Autophagy Pathway Modulation
Hydroxychloroquine is widely recognized as a modulator of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins. nih.gov It is classified as a late-stage autophagy inhibitor. mdpi.commdpi.com Its inhibitory action leads to the accumulation of autophagosomes within the cell, a hallmark that can be observed through the increased levels of specific protein markers. nih.gov This property has made it a valuable tool in cancer research, where inhibiting autophagy can enhance the efficacy of chemotherapeutic agents. mdpi.comresearchgate.net
Investigation of Autophagic Flux Inhibition
Autophagic flux refers to the entire process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents. Hydroxychloroquine disrupts this process, causing a "traffic jam" that results in the buildup of autophagic vesicles. mdpi.com
Studies have demonstrated this effect by observing the following changes in cells treated with hydroxychloroquine:
Accumulation of LC3-II: The protein LC3 is converted from its cytosolic form (LC3-I) to a lipidated form (LC3-II) upon the formation of autophagosomes. In a functioning autophagy system, LC3-II is degraded after the autophagosome fuses with a lysosome. Treatment with hydroxychloroquine leads to a significant accumulation of LC3-II, indicating that autophagosomes are being formed but not degraded.
Changes in p62/SQSTM1 Levels: The protein p62 (also known as sequestosome-1 or SQSTM1) is a receptor that targets cargo for autophagy and is itself degraded in the process. Inhibition of autophagic flux by hydroxychloroquine prevents the degradation of p62, leading to its accumulation. mdpi.com This buildup is another key indicator that the final stages of autophagy are blocked. caymanchem.com
Effects on Autophagosome-Lysosome Fusion
The primary mechanism by which hydroxychloroquine and its parent compound chloroquine inhibit autophagic flux is by impairing the fusion of autophagosomes with lysosomes. nih.govplos.orgau.dk While it was initially believed that these drugs worked primarily by raising the pH of the lysosome and thereby inactivating its acidic enzymes, more detailed studies have revealed that the defect in fusion is a more direct cause. nih.govau.dk
Research has shown that chloroquine induces a severe disorganization of the Golgi apparatus and the endo-lysosomal system. nih.gov This structural disruption is thought to contribute significantly to the impairment of the fusion process between autophagosomes and lysosomes. nih.gov By preventing this critical fusion step, hydroxychloroquine effectively halts the degradation of the autophagosome's contents, leading to the observed inhibition of autophagic flux and the accumulation of autophagic markers. nih.govmdpi.com
| Mechanism | Observed Effect | Key Protein Markers | Source |
|---|---|---|---|
| Inhibition of Autophagic Flux | Acts as a late-stage autophagy inhibitor. | Accumulation of autophagic vacuoles. | mdpi.commdpi.com |
| Impairment of Autophagosome Degradation | Accumulation of autophagosomes. | Increased levels of LC3-II. | nih.gov |
| Impairment of Autophagosome Degradation | Inhibition of the degradation of autophagy cargo. | Accumulation of p62/SQSTM1. | caymanchem.commdpi.com |
| Blockade of Autophagosome-Lysosome Fusion | Prevents the fusion of autophagosomes with lysosomes, which is the primary inhibitory mechanism. | Not applicable | nih.govplos.orgau.dk |
| Disruption of Organelle Structure | Causes disorganization of the Golgi complex and endo-lysosomal systems. | Not applicable | nih.gov |
Toxicology and Safety Research Facilitated by Deuterated Hydroxychloroquine Sulfate Analysis
Evaluation of Drug-Drug Interactions (DDIs)
The investigation of drug-drug interactions is a critical component of safety pharmacology. Hydroxychloroquine (B89500) has a known potential for interactions with other medications, which can alter its therapeutic effects or increase the risk of toxicity. The use of stable isotope-labeled compounds like Hydroxychloroquine-d4 sulfate (B86663) allows for precise measurement in complex biological samples, which is essential for these interaction studies. scispace.com
Pharmacokinetic Interactions via Cytochrome P450 Enzymes and P-glycoprotein Transport System
Hydroxychloroquine is metabolized by several cytochrome P450 (CYP) enzymes, including CYP2C8, CYP3A4, and CYP2D6. apsf.orgnih.gov It is also a substrate and a weak inhibitor of the P-glycoprotein (P-gp) transport system. apsf.orgnih.gov These pathways are common to many other drugs, creating a potential for pharmacokinetic interactions.
Cytochrome P450 Interactions:
Inhibition: Co-administration of drugs that inhibit CYP2C8, CYP3A4, or CYP2D6 can lead to increased plasma concentrations of hydroxychloroquine, potentially heightening the risk of toxicity. apsf.orgnih.gov For instance, cimetidine, a pan-CYP inhibitor, has been shown to increase chloroquine (B1663885) levels, and a similar interaction is expected with hydroxychloroquine. apsf.orgdrugs.com
Induction: Conversely, drugs that induce these enzymes, such as rifampicin, may decrease hydroxychloroquine concentrations, potentially reducing its efficacy. cps.ca
Substrate Competition: Hydroxychloroquine itself can inhibit CYP2D6, which may elevate the levels of other drugs that are substrates for this enzyme, such as metoprolol. apsf.orgnih.gov
P-glycoprotein (P-gp) Interactions:
Hydroxychloroquine acts as an inhibitor of the P-gp transporter. apsf.org This can lead to increased concentrations of other drugs that are P-gp substrates, such as digoxin (B3395198) and cyclosporine, potentially increasing their toxicity. apsf.orgcps.ca
Research indicates that hydroxychloroquine is a substrate of P-gp, which means that potent P-gp inhibitors could theoretically increase its absorption and systemic exposure. nih.govdrugs.com
Studies utilizing deuterated standards can precisely quantify the changes in hydroxychloroquine and co-administered drug concentrations, providing clear evidence of these interactions.
Table 1: Examples of Potential Pharmacokinetic Drug Interactions with Hydroxychloroquine
| Interacting Drug/Substance | Mechanism of Interaction | Potential Clinical Consequence |
| CYP2C8, CYP3A4, CYP2D6 Inhibitors (e.g., cimetidine, certain antifungals, some macrolide antibiotics) | Inhibition of hydroxychloroquine metabolism | Increased plasma concentration and potential toxicity of hydroxychloroquine. apsf.orgnih.govdrugs.com |
| CYP2C8, CYP3A4 Inducers (e.g., rifampicin) | Induction of hydroxychloroquine metabolism | Decreased plasma concentration and potential reduced efficacy of hydroxychloroquine. cps.ca |
| CYP2D6 Substrates (e.g., metoprolol) | Inhibition of substrate's metabolism by hydroxychloroquine | Increased plasma concentration and potential toxicity of the co-administered drug. apsf.orgnih.gov |
| P-glycoprotein Substrates (e.g., digoxin, cyclosporine) | Inhibition of P-gp by hydroxychloroquine | Increased plasma concentration and potential toxicity of the co-administered drug. apsf.orgcps.ca |
| P-glycoprotein Inhibitors | Inhibition of P-gp-mediated efflux of hydroxychloroquine | Potential for increased absorption and systemic exposure of hydroxychloroquine. nih.govdrugs.com |
Pharmacodynamic Interactions Leading to Prolonged QT Interval
A significant safety concern with hydroxychloroquine is its potential to prolong the QT interval of the electrocardiogram (ECG), which can increase the risk of life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP). drugs.comnpra.gov.my This effect can be additive or synergistic when hydroxychloroquine is co-administered with other drugs that also prolong the QT interval. drugs.commedsafe.govt.nz
The use of Hydroxychloroquine-d4 sulfate in clinical research allows for the precise correlation of drug exposure with the extent of QT prolongation. nih.gov This is crucial for understanding the concentration-effect relationship and identifying at-risk patient populations.
A retrospective study analyzing electronic health records found that while hydroxychloroquine monotherapy was associated with a moderate increase in the QTc interval, there was no significant additional prolongation when used concomitantly with other QT-prolonging drugs. nih.gov However, the risk is still considered significant, and caution is advised. drugs.comnih.gov
Table 2: Drug Classes with Potential for Pharmacodynamic Interaction with Hydroxychloroquine Leading to QT Prolongation
| Drug Class | Examples |
| Antiarrhythmics | Class IA (e.g., quinidine, procainamide), Class III (e.g., amiodarone, sotalol) npra.gov.mymedsafe.govt.nz |
| Antipsychotics | e.g., haloperidol, ziprasidone (B1663615) npra.gov.mymedsafe.govt.nz |
| Antidepressants | Tricyclic antidepressants (e.g., amitriptyline) npra.gov.mymedsafe.govt.nz |
| Anti-infectives | Macrolide antibiotics (e.g., azithromycin), fluoroquinolones npra.gov.mymedsafe.govt.nz |
| Antiemetics | e.g., ondansetron, promethazine (B1679618) apsf.org |
Quantitative Monitoring of Organ-Specific Drug Accumulation Related to Toxicity
Hydroxychloroquine is known to accumulate in various tissues, and this accumulation is linked to some of its toxic effects. nih.gov Accurate measurement of drug concentrations in specific organs is essential for understanding the mechanisms of toxicity and for developing monitoring strategies. The use of deuterated standards like this compound in preclinical and clinical studies facilitates this precise quantification.
Cardiovascular Toxicity Research and Electrocardiogram Monitoring
Cardiotoxicity is a rare but serious adverse effect of long-term hydroxychloroquine therapy. nih.gov It can manifest as conduction disorders, cardiomyopathy, and QT prolongation. nih.govnih.gov
Research has shown that hydroxychloroquine can cause dose-related prolongation of the QT interval. drugs.comnpra.gov.my Studies involving ECG monitoring have been critical in identifying this risk. acc.orgnih.gov The ability to accurately measure plasma concentrations of hydroxychloroquine, aided by deuterated internal standards, allows researchers to establish a clearer link between drug exposure and the degree of ECG changes. nih.gov This information is vital for risk assessment and for guiding clinical monitoring practices. acc.org
Research on Other Systemic Adverse Effects
Beyond cardiovascular effects, hydroxychloroquine can cause other systemic adverse events, some of which are related to its accumulation in tissues. nih.govclinexprheumatol.org
Retinal Toxicity: This is a well-recognized complication of long-term hydroxychloroquine use, though less common than with chloroquine. lupus.orgdermnetnz.org The drug accumulates in the retinal pigment epithelium. dermnetnz.org Research focuses on understanding the relationship between cumulative dose, duration of use, and the development of retinopathy. lupus.org
Gastrointestinal Effects: Nausea, vomiting, and diarrhea are common, particularly at the beginning of treatment. clinexprheumatol.orglupus.orgdermnetnz.org
Dermatological Reactions: Rashes and hyperpigmentation can occur. clinexprheumatol.orgdermnetnz.org
Neuromuscular Toxicity: Though rare, neuromyotoxicity can occur. nih.gov
Quantitative analysis using deuterated standards in research settings helps to correlate drug levels in various tissues with the manifestation of these adverse effects, contributing to a better understanding of their underlying mechanisms.
Table 3: Common and Rare Systemic Adverse Effects of Hydroxychloroquine
| System/Organ | Adverse Effect | Frequency |
| Cardiovascular | QT Prolongation, Cardiomyopathy, Conduction Disorders | Rare but serious nih.govnih.gov |
| Ocular | Retinopathy | Rare, associated with long-term use lupus.orgdermnetnz.org |
| Gastrointestinal | Nausea, Vomiting, Diarrhea | Common clinexprheumatol.orglupus.orgdermnetnz.org |
| Dermatological | Rash, Hyperpigmentation | Up to 10-25% clinexprheumatol.orgdermnetnz.org |
| Neuromuscular | Neuromyotoxicity | Rare nih.gov |
Preclinical and Clinical Research Applications in Disease Specific Contexts
Research in Autoimmune Diseases
In the realm of autoimmune diseases like Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA), TDM of HCQ is increasingly recognized as important. nih.govthe-hospitalist.org Hydroxychloroquine-d4 Sulfate (B86663) facilitates the accurate measurement of HCQ blood levels, which is crucial for correlating drug exposure with clinical outcomes. nih.govinnovareacademics.in
HCQ is a cornerstone in the management of SLE, known to decrease disease flares and improve long-term survival. lupus.orgnih.gov Research to optimize its use relies on understanding its pharmacokinetic variability among patients. Analytical methods using Hydroxychloroquine-d4 Sulfate as an internal standard have been developed to precisely quantify HCQ and its metabolites in various biological samples from SLE patients. nih.govinnovareacademics.in
These studies are crucial for investigating the link between HCQ concentrations and treatment efficacy. For example, by enabling accurate TDM, this compound helps researchers identify non-adherence to treatment, which is a significant issue in SLE management. the-hospitalist.org Furthermore, precise measurement allows for studies that correlate specific HCQ blood concentrations with reduced disease activity and the prevention of organ damage. the-hospitalist.orglupus.org LC-MS/MS methods, validated with this internal standard, can simultaneously measure HCQ and its key metabolites, providing a comprehensive picture of drug disposition that may relate to therapeutic success or failure. innovareacademics.in
HCQ is also a widely used disease-modifying antirheumatic drug (DMARD) for RA. medchemexpress.comnih.govnih.gov Studies have shown its effectiveness in reducing disease activity over the long term. nih.govnih.gov As with SLE, there is significant inter-individual variability in how patients respond to HCQ. Research into the mechanisms behind these varied responses often involves measuring drug concentrations in patients' blood.
The use of this compound is integral to the analytical methods employed in this research. caymanchem.com It allows for the development of robust and reproducible LC-MS/MS assays to determine HCQ levels in RA patients. innovareacademics.inresearchgate.net This enables researchers to explore the relationship between drug exposure and therapeutic outcomes, such as reduced joint pain and swelling. nih.govresearchgate.net By accurately quantifying HCQ, these studies can help determine optimal concentration ranges associated with clinical improvement, contributing to a more personalized approach to RA treatment. caymanchem.commcmaster.ca
Systemic Lupus Erythematosus (SLE) Pathophysiology and Treatment Efficacy
Investigations in Infectious Diseases
The historical and ongoing use of HCQ in treating infectious diseases necessitates precise analytical methods for research into its efficacy and the mechanisms of drug resistance, a role fulfilled by its deuterated counterpart.
Originally developed as an antimalarial, HCQ is active against the erythrocytic forms of sensitive Plasmodium strains. fda.govdrugbank.com However, its effectiveness is compromised by widespread drug resistance. fda.gov Research into antimalarial efficacy and resistance mechanisms often requires the precise measurement of drug concentrations in blood.
This compound is used as an internal standard to quantify HCQ in these studies. caymanchem.comcaymanchem.com This allows researchers to determine the drug levels achieved in patients and correlate them with the parasite's response. Such pharmacokinetic data are vital for establishing the minimum inhibitory concentrations needed to be effective and for studying how resistant strains of parasites, such as P. falciparum, are less susceptible to the drug. caymanchem.comfda.gov
The potential antiviral properties of HCQ have led to its investigation in various viral infections, most notably during the COVID-19 pandemic. mdpi.commdpi.com Numerous clinical trials were conducted to evaluate its efficacy against SARS-CoV-2. nih.govclinicaltrials.govnih.gov In these investigations, determining the actual drug concentration in patients was critical to interpret the clinical findings.
To this end, researchers developed and validated sensitive LC-MS/MS methods for the simultaneous quantification of HCQ and its metabolites in human plasma. plos.orgnih.govescholarship.org These analytical methods frequently employed this compound as the internal standard to ensure accuracy. plos.orgnih.govescholarship.org This allowed for rigorous pharmacokinetic monitoring within the trials, helping to assess whether the drug reached sufficient concentrations to exert a potential antiviral effect and to analyze the conflicting results that emerged from these studies. nih.govnih.govpaho.org
Antimalarial Drug Resistance and Efficacy Studies
Oncological Research and Chemotherapeutic Sensitization
There is growing preclinical interest in repurposing HCQ for cancer treatment, primarily due to its ability to inhibit autophagy, a cellular process that cancer cells can use to survive stress. nih.gov Research suggests HCQ may sensitize cancer cells to chemotherapy and radiation. nih.gov
To investigate these potential applications, it is essential to determine the concentration of HCQ in both blood and tumor tissue. nih.gov this compound is a key component in the LC-MS/MS methods developed for this purpose. nus.edu.sgnih.gov By enabling the accurate quantification of HCQ in preclinical models, such as rats or zebrafish, it helps researchers understand the drug's biodistribution and correlate tissue concentrations with anti-cancer effects. nih.govwustl.edu These fundamental pharmacokinetic studies are a necessary step in exploring the potential translation of HCQ into clinical oncology. nih.govcancer.gov
Synthetic Chemistry and Advanced Characterization of Hydroxychloroquine D4 Sulfate
Synthetic Routes for Deuterium (B1214612) Incorporation
The synthesis of Hydroxychloroquine-d4 Sulfate (B86663) involves the strategic incorporation of deuterium atoms into the hydroxychloroquine (B89500) molecule. This process, known as deuteration, is crucial for producing stable isotope-labeled internal standards used in pharmacokinetic studies and quantitative analysis by mass spectrometry. clearsynth.comjocpr.commedchemexpress.com
Several synthetic strategies can be employed to introduce deuterium into the hydroxychloroquine structure. One common approach involves the use of deuterated reagents at specific steps of the synthesis. For instance, a key intermediate, [2H4]2-(ethylamino)ethanol, can be synthesized by reacting [2H4]2-bromoethanol with ethylamine. jocpr.com This deuterated intermediate is then coupled with a suitable precursor of the quinoline (B57606) ring to form the final deuterated hydroxychloroquine molecule. jocpr.com
Another strategy focuses on the direct hydrogen-deuterium (H/D) exchange on the quinoline ring or its precursors. acs.orgnih.gov This can be achieved using various catalysts and deuterium sources. For example, acid-catalyzed deuteration using deuterated acetic acid (CH3COOD) or trifluoroacetic acid (CF3COOD) has been explored for quinoline derivatives. nih.gov Base-mediated deuteration using potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is another reported method for labeling aromatic rings. researchgate.net The choice of method depends on the desired position of deuteration, the stability of the starting materials and intermediates, and the desired level of deuterium incorporation. acs.orgnih.govresearchgate.net
A detailed synthetic scheme for preparing [2H4]hydroxychloroquine has been described, starting from 5-hydroxypenta-2-one and involving multiple steps to build the deuterated side chain before coupling it to the 7-chloroquinoline (B30040) core. jocpr.com The final step often involves treating the deuterated hydroxychloroquine base with sulfuric acid to form the sulfate salt. clearsynth.comjocpr.com
The efficiency of these synthetic routes is evaluated based on the chemical yield and the isotopic enrichment, which should ideally be over 98% for use as an internal standard. jocpr.com
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) to Confirm Deuteration and Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are powerful tools for characterizing deuterated compounds.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a definitive confirmation of their presence and location within the molecule. spectralservice.deutwente.nl The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms, allowing for precise verification of the labeling site. utwente.nl
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to quantify the level of deuterium incorporation. jocpr.com
Molecular Weight Determination: The mass spectrum of Hydroxychloroquine-d4 Sulfate will show a molecular ion peak corresponding to the increased mass due to the four deuterium atoms. clearsynth.com This confirms the successful incorporation of the stable isotopes.
Isotopic Enrichment: By analyzing the isotopic distribution of the molecular ion peak, the percentage of deuterium incorporation can be accurately determined. jocpr.com High-resolution mass spectrometry (HRMS) is often employed for this purpose to distinguish between different isotopic species. nih.gov For a d4-labeled compound, the mass spectrum will show a characteristic pattern with the most abundant peak being four mass units higher than the unlabeled compound. jocpr.com Mass spectrometry analysis has shown that deuterium enrichment for synthesized deuterated hydroxychloroquine can be over 98%. jocpr.com
The following table summarizes the key spectroscopic data for this compound:
| Technique | Observation | Purpose |
| ¹H NMR | Disappearance or reduction of specific proton signals. nih.govspectralservice.de | Confirms the location of deuterium incorporation. |
| ²H NMR | Presence of signals at specific chemical shifts. spectralservice.deutwente.nl | Directly detects and confirms the position of deuterium atoms. |
| Mass Spectrometry (MS) | Increased molecular weight compared to the unlabeled compound. clearsynth.com | Confirms the incorporation of deuterium. |
| High-Resolution MS (HRMS) | Analysis of the isotopic cluster of the molecular ion. nih.gov | Quantifies the percentage of deuterium enrichment. |
Impurity Profiling and Quality Control of Deuterated Reference Standards
The quality and purity of deuterated reference standards like this compound are paramount for their intended use in quantitative bioanalysis. pharmaffiliates.comresolvemass.ca Impurity profiling is a critical aspect of quality control, involving the identification, quantification, and characterization of any unwanted substances present in the final product. ijpsonline.com
Sources of Impurities: Impurities in deuterated standards can arise from several sources:
Starting materials and reagents: Impurities present in the initial chemicals used for synthesis.
Side reactions: Formation of by-products during the synthetic process.
Residual unlabeled drug: Incomplete deuteration can lead to the presence of the original, non-deuterated hydroxychloroquine. tandfonline.com
Degradation products: Decomposition of the compound during synthesis, purification, or storage. nih.gov
Analytical Techniques for Impurity Profiling: A combination of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is typically used for impurity profiling. nih.govfda.gov
HPLC: This technique separates the main deuterated compound from any impurities based on their physicochemical properties. nih.govfda.gov The use of different detectors, such as UV-Vis, can help in detecting and quantifying these impurities. innovareacademics.inresearchgate.net
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective method for identifying and quantifying trace-level impurities. nih.govfda.gov It provides structural information about the impurities, aiding in their identification. eurofins.com
Quality Control Measures: To ensure the high quality of this compound as a reference standard, several quality control measures are implemented:
Purity Assessment: The purity of the standard is typically determined by HPLC, with a purity of >95% often required. lgcstandards.com
Isotopic Purity: The level of isotopic enrichment is confirmed by mass spectrometry to ensure it meets the required specifications (typically >98%). jocpr.com
Structural Confirmation: The chemical structure is unequivocally confirmed using a combination of NMR and MS data.
Certificate of Analysis (CoA): A comprehensive Certificate of Analysis is provided with the reference standard, documenting its identity, purity, isotopic enrichment, and any identified impurities. This documentation is crucial for regulatory compliance and for ensuring the accuracy of analytical methods. aquigenbio.com
The presence of unlabeled drug as an impurity in deuterated internal standards can lead to inaccurate results in quantitative bioanalysis. tandfonline.com Therefore, manufacturers of deuterated standards must have stringent qualification specifications to control the level of unlabeled drug. tandfonline.com
The following table lists common impurities that may be found in hydroxychloroquine products, which could also be relevant for its deuterated analog:
| Impurity Name | Potential Origin |
| Hydroxychloroquine EP Impurity C Hydrochloride | Synthesis-related |
| Hydroxychloroquine EP Impurity F | Synthesis-related |
| Desethylhydroxychloroquine (DHCQ) escholarship.org | Metabolite/Degradation product |
| Bisdesethylchloroquine (BDCQ) escholarship.org | Metabolite/Degradation product |
Rigorous impurity profiling and quality control are essential to provide a well-characterized and reliable this compound reference standard for use in regulated analytical environments. pharmaffiliates.comaquigenbio.com
Future Perspectives and Emerging Research Trajectories for Hydroxychloroquine D4 Sulfate Applications
Integration with "Omics" Technologies for Comprehensive Biological Insights
The fields of metabolomics and proteomics, collectively known as "omics" technologies, aim to provide a global understanding of the molecular landscape within a biological system. The integration of Hydroxychloroquine-d4 Sulfate (B86663) into these workflows offers the potential for more comprehensive and accurate biological insights.
In metabolomics, which involves the large-scale study of small molecules, Hydroxychloroquine-d4 Sulfate is primarily utilized as an internal standard for the accurate quantification of its non-labeled counterpart, hydroxychloroquine (B89500). thermofisher.comau.dknih.gov The use of stable isotope-labeled internal standards is crucial for correcting analytical variability, thereby enhancing the precision and reliability of quantitative data. clearsynth.commusechem.com This is particularly important in clinical metabolomics, where subtle changes in metabolite concentrations can be indicative of disease states or therapeutic responses. By ensuring the accurate measurement of hydroxychloroquine levels, this compound indirectly contributes to a clearer understanding of the metabolic impact of the drug. Future research could explore the use of multiple deuterated standards to simultaneously quantify a panel of metabolites affected by hydroxychloroquine treatment, offering a more holistic view of its metabolic consequences. au.dk
In the realm of proteomics, which focuses on the large-scale study of proteins, deuterated compounds are employed in quantitative strategies. thermofisher.com While this compound itself is not directly used to label proteins, the principles of its application in mass spectrometry are transferable. Stable isotope labeling techniques in proteomics, such as isotope-coded affinity tags (ICAT) and stable isotope labeling by amino acids in cell culture (SILAC), rely on the mass difference introduced by isotopes to differentiate and quantify proteins between samples. thermofisher.com The expertise gained from using deuterated small molecules like this compound in mass spectrometry can inform and refine these more complex proteomic workflows.
Innovations in Bioanalytical Techniques for Enhanced Sensitivity and Throughput
The demand for more sensitive and high-throughput bioanalytical methods is a constant driver of innovation. This compound plays a pivotal role in the development and validation of these advanced techniques for the quantification of hydroxychloroquine.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the therapeutic drug monitoring of hydroxychloroquine, and this compound is the preferred internal standard for these assays. labcorp.comfda.govnih.govacrabstracts.org Recent innovations have focused on developing ultra-high-performance liquid chromatography (UHPLC)-MS/MS methods that offer significantly reduced run times and increased sensitivity. fda.gov For instance, a UHPLC-MS/MS method with a 10-minute run time has been developed for the simultaneous quantification of hydroxychloroquine and its impurities, demonstrating the potential for high-throughput analysis. fda.gov Another study reported a rapid and reliable method using turbulent flow liquid chromatography-tandem mass spectrometry (TFLC-MS/MS) for the quantification of hydroxychloroquine in serum, with Hydroxychloroquine-d4 as the internal standard.
Future developments are likely to focus on further miniaturization and automation of these methods, as well as the exploration of novel ionization techniques to enhance sensitivity. The use of advanced column technologies, such as those with sub-2 µm core-shell particles, has already demonstrated improved selectivity and reduced peak broadening in the analysis of hydroxychloroquine. fda.gov As these technologies evolve, this compound will remain an indispensable tool for method validation and quality control, ensuring the accuracy and reliability of the data generated.
| Parameter | Value | Reference |
| Lower Limit of Quantification (Oral Fluid & Whole Blood) | 50 ng/mL | nih.gov |
| Calibration Curve Linearity | 50 to 2000 ng/mL | nih.gov |
| Intraday Precision (%CV) | 1.2% to 9.7% | nih.gov |
| Interday Precision (%CV) | 1.1% to 14.2% | nih.gov |
| Recovery | 85.3% to 118.5% | nih.gov |
Investigation of Subtle Isotope Effects on Pharmacological Profiles
The replacement of hydrogen with deuterium (B1214612) in a drug molecule can lead to the kinetic isotope effect (KIE), which may alter the drug's metabolic rate and, consequently, its pharmacokinetic profile. news-medical.netnih.govresearchgate.netbioscientia.denih.gov While this compound is primarily used as an analytical standard, the potential for its d4-labeling to influence its own pharmacological behavior, albeit subtly, is an area of academic interest.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step. bioscientia.de This can lead to a longer half-life and reduced formation of certain metabolites. nih.gov For a drug like hydroxychloroquine, which is metabolized by cytochrome P450 enzymes, deuteration at metabolically active sites could theoretically alter its biotransformation. mdpi.complos.org
However, it is important to note that this compound is not developed or intended for therapeutic use. Any investigation into its pharmacological profile would be purely for research purposes to better understand the fundamental principles of drug metabolism and the kinetic isotope effect. Such studies could provide valuable data for the design of future deuterated drugs with improved therapeutic properties. acs.orgresearchgate.netwikipedia.org The pharmacodynamic properties of deuterated drugs are generally considered to be virtually identical to their non-deuterated counterparts. bioscientia.de
Contribution to Precision Medicine and Individualized Therapeutic Strategies
Precision medicine aims to tailor medical treatment to the individual characteristics of each patient. unisa.it Therapeutic drug monitoring (TDM) is a cornerstone of precision medicine, particularly for drugs with a narrow therapeutic index and significant inter-individual pharmacokinetic variability, such as hydroxychloroquine. labcorp.commdpi.com The accurate quantification of drug concentrations in biological fluids allows clinicians to adjust dosages to optimize efficacy and minimize toxicity. unisa.it
This compound is a critical component in the TDM of hydroxychloroquine. labcorp.comacrabstracts.orgmdpi.com By serving as an internal standard in LC-MS/MS assays, it ensures the high accuracy and precision of the measured hydroxychloroquine concentrations. nih.gov This reliability is paramount for making informed clinical decisions in an individualized therapeutic strategy. For example, maintaining whole blood hydroxychloroquine levels within a target range of >1000 ng/mL to <2000 ng/mL is associated with therapeutic benefits while minimizing the risk of retinopathy. labcorp.comacrabstracts.org
The use of stable isotope-labeled standards like this compound enables the development of robust and reliable analytical methods that can be implemented in clinical laboratories to support large-scale TDM programs. nih.gov This, in turn, facilitates the move away from a "one-size-fits-all" approach to a more personalized and effective management of diseases treated with hydroxychloroquine. The continued availability and application of high-purity deuterated standards will be essential for the advancement of precision medicine. metsol.comamerigoscientific.com
Q & A
Basic: What are the key considerations for synthesizing and characterizing Hydroxychloroquine-d4 Sulfate to ensure isotopic purity?
Answer:
Synthesis involves substituting four hydrogen atoms with deuterium at specific positions (typically aromatic or metabolically stable sites). Characterization requires:
- Mass Spectrometry (MS): To confirm deuterium incorporation (>98% isotopic purity) and molecular weight (437.97 g/mol) .
- Nuclear Magnetic Resonance (NMR): To verify structural integrity and deuterium placement, ensuring no unintended isotopic scrambling .
- HPLC-PDA: To assess chemical purity (>95%) and rule out non-deuterated impurities .
Basic: Which analytical methods are most reliable for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS with Deuterated Internal Standards: this compound itself serves as an internal standard for its non-deuterated counterpart. Use a C18 column, mobile phase (e.g., 0.1% formic acid in acetonitrile/water), and MRM transitions (e.g., m/z 438 → 320 for quantification) .
- HPLC-UV: Optimize wavelength (e.g., 343 nm) and validate linearity (1–1000 ng/mL) with forced degradation studies to confirm specificity .
Advanced: How can this compound elucidate metabolic pathways of its parent drug in in vitro systems?
Answer:
- Stable Isotope Tracing: Incubate with human liver microsomes (HLMs) and monitor deuterium retention in metabolites (e.g., desethylhydroxychloroquine-d4) via LC-MS/MS. This identifies CYP450 isoforms (e.g., CYP2D6, 3A4) responsible for metabolism .
- Kinetic Isotope Effects (KIEs): Compare metabolic rates between deuterated and non-deuterated forms to assess enzymatic binding mechanisms .
Advanced: What validation parameters are critical for detecting this compound impurities in pharmacokinetic studies?
Answer:
- Forced Degradation: Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation products (e.g., desethyl derivatives).
- Validation Metrics: Include specificity (resolution >2.0 from impurities), accuracy (90–110% recovery), and precision (RSD <5%) using RP-HPLC or UPLC .
Advanced: How does this compound enable mechanistic studies of Toll-like receptor (TLR) 7/9 inhibition?
Answer:
- Competitive Binding Assays: Use deuterated compound to differentiate receptor binding from metabolic interference. Measure IC50 values in TLR-transfected HEK293 cells via luciferase reporter assays .
- Isotope Dilution MS: Quantify intracellular drug levels to correlate TLR inhibition efficacy with pharmacokinetic profiles .
Basic: What spectroscopic techniques are used to confirm the structural identity of this compound?
Answer:
- FT-IR: Identify sulfate group vibrations (~1100 cm⁻¹) and quinoline ring signatures.
- High-Resolution MS (HRMS): Confirm exact mass (437.9747 Da) and deuterium/hydrogen ratio .
Advanced: How can researchers reconcile discrepancies between in vitro antiviral activity and in vivo efficacy of this compound?
Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Incorporate deuterated drug clearance data to predict tissue distribution and adjust dosing regimens .
- Metabolite Profiling: Compare in vitro (cell culture) and in vivo (plasma/tissue) metabolite ratios to identify bioavailability limitations .
Advanced: What experimental designs are optimal for studying CYP450-mediated drug-drug interactions involving this compound?
Answer:
- Recombinant CYP450 Isoforms: Incubate with CYP2D6/3A4/2C8 and measure inhibition constants (Ki) using probe substrates (e.g., dextromethorphan for CYP2D6) .
- Time-Dependent Inhibition (TDI) Assays: Pre-incubate HLMs with this compound to assess mechanism-based inactivation .
Advanced: What chiral separation techniques are effective for resolving this compound enantiomers?
Answer:
- Chiral HPLC: Use a cellulose-based column (e.g., Chiralpak IC) with a polar organic mobile phase (e.g., ethanol/hexane) to resolve R- and S-enantiomers. Validate with circular dichroism (CD) detection .
Advanced: How should researchers address contradictory data on this compound’s antiviral efficacy across studies?
Answer:
- Meta-Analysis Framework: Stratify studies by experimental variables (e.g., cell type, viral load, deuterium purity) and apply statistical models (e.g., random-effects) to identify confounding factors .
- Dose-Response Reassessment: Use deuterated compound to standardize intracellular drug quantification and normalize efficacy metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
